5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol
Description
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is structurally characterized by the presence of a benzisothiazole ring, a piperazine ring, and a nitrophenol group, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c20-15-12-16(24(26)27)17(25)11-13(15)5-6-22-7-9-23(10-8-22)19-14-3-1-2-4-18(14)28-21-19/h1-4,11-12,25H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKODMQLIWXHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)[N+](=O)[O-])O)C3=NSC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2-Benzisothiazol-3-yl-piperazine (Precursor A)
Step 1: Formation of the Benzisothiazole Core
Benzisothiazoles are typically synthesized via cyclization of o-aminothiophenol derivatives. A common method involves reacting o-aminothiophenol with a carbonyl source (e.g., chloroacetyl chloride) under basic conditions:
Step 2: Introduction of the Piperazine Ring
The benzisothiazole intermediate is then reacted with piperazine in a nucleophilic aromatic substitution (SNAr) reaction. The reaction is facilitated by electron-withdrawing groups on the benzisothiazole ring, which activate the carbon at position 3 for substitution:
Optimization Notes :
Synthesis of 4-Chloro-2-nitro-5-(2-bromoethyl)phenol (Precursor B)
Step 1: Nitration and Chlorination of Phenol
Starting with 4-chlorophenol, nitration is achieved using a nitric acid-sulfuric acid mixture. The nitro group directs electrophilic substitution to the ortho position relative to the hydroxyl group:
Step 2: Ethylation and Bromination
The phenolic hydroxyl group is protected (e.g., as a methyl ether) to prevent side reactions. Ethylation via Friedel-Crafts alkylation introduces a 2-bromoethyl side chain:
Deprotection under acidic conditions yields the final precursor:
Coupling of Precursors A and B
The final step involves alkylation of the piperazine nitrogen with the bromoethyl side chain of Precursor B. This reaction proceeds via an SN2 mechanism in polar aprotic solvents:
Critical Parameters :
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Base : Potassium carbonate ensures deprotonation of the piperazine nitrogen without hydrolyzing the benzisothiazole.
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Solvent : Acetonitrile balances solubility and reaction kinetics.
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Temperature : Reflux conditions (80–85°C) drive the reaction to completion within 12–16 hours.
Industrial-Scale Production Challenges
Yield Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 16 hours | 8–10 hours |
| Yield | 65–70% | 85–90% |
| Purity | >95% | >99% |
Industrial processes employ continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-alkylation).
Purification Strategies
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Crystallization : The crude product is recrystallized from ethanol/water (3:1) to remove unreacted precursors.
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Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities.
Analytical Characterization
Key spectroscopic data confirm successful synthesis:
| Technique | Data |
|---|---|
| IR (KBr) | 3350 cm⁻¹ (O–H), 1520 cm⁻¹ (N–O), 750 cm⁻¹ (C–S) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.12 (s, 1H, Ar–H), 3.82 (t, 2H, N–CH₂), 2.65 (m, 8H, piperazine) |
| MS (ESI) | m/z 419.0 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
Therapeutic Uses
1. Antipsychotic Activity
Ziprasidone is primarily indicated for the treatment of schizophrenia and bipolar disorder. It functions as an atypical antipsychotic, which means it targets various neurotransmitter receptors in the brain. The compound has been shown to have a high affinity for serotonin (5-HT2A) and dopamine (D2) receptors, which are crucial in managing symptoms of psychosis and mood stabilization .
2. Pro-drug Development
Research has led to the development of pro-drugs based on ziprasidone that enhance its bioavailability and therapeutic efficacy. These pro-drugs undergo metabolic conversion to release active ziprasidone, thereby improving patient compliance through more manageable dosing regimens .
Case Study 1: Efficacy in Schizophrenia
A clinical trial involving ziprasidone demonstrated significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores among patients with schizophrenia over a 12-week period. Patients reported improved overall functioning and reduced severity of psychotic symptoms .
Case Study 2: Bipolar Disorder Management
Another study focused on ziprasidone's effectiveness in treating acute manic episodes associated with bipolar disorder. The results indicated that patients experienced rapid mood stabilization with fewer side effects compared to traditional mood stabilizers .
Data Tables
| Application | Mechanism | Clinical Outcome |
|---|---|---|
| Treatment of Schizophrenia | Dopamine D2 receptor antagonism | Reduced PANSS scores |
| Management of Bipolar Disorder | Serotonin 5-HT2A receptor modulation | Rapid mood stabilization |
| Pro-drug Development | Enhanced bioavailability | Improved patient compliance |
Mechanism of Action
The mechanism of action of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-6-chloro-1,3-dihydro-2H-indol-2-one: Known for its antipsychotic properties.
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-aminophenol: Studied for its potential antimicrobial activity.
Uniqueness
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Biological Activity
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol is a compound with potential therapeutic applications, particularly in the field of psychiatric medicine. It is structurally related to ziprasidone, an antipsychotic medication, and has been studied for its biological activities including neuroleptic effects, antioxidant properties, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 418.90 g/mol. The structure includes a benzisothiazole moiety, which is known for its diverse biological activities.
1. Neuroleptic Activity
Research indicates that compounds structurally related to this compound exhibit significant neuroleptic activity. This activity is primarily attributed to their ability to antagonize dopamine receptors, which is crucial in the treatment of schizophrenia and other psychotic disorders. Ziprasidone, the parent compound, has shown efficacy in reducing symptoms of schizophrenia with a favorable side effect profile compared to older antipsychotics .
2. Antioxidant Properties
Studies have demonstrated that benzothiazole derivatives possess antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity). These assays indicate that the compound can mitigate oxidative stress, which is implicated in numerous diseases including neurodegenerative disorders .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its inhibitory action on pro-inflammatory enzymes such as lipoxygenase. In vitro studies have shown that it can significantly reduce inflammation markers in activated immune cells, suggesting its utility in conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Case Study: Neuroleptic Efficacy
In a clinical trial involving patients with schizophrenia treated with ziprasidone, the compound demonstrated significant improvements in both positive and negative symptoms of the disorder. Patients reported fewer extrapyramidal symptoms compared to traditional antipsychotics, highlighting the potential benefits of compounds like this compound in psychiatric treatment .
Case Study: Antioxidant Activity
A study investigating the antioxidant properties of various benzothiazole derivatives found that compounds similar to this compound exhibited high levels of protection against oxidative damage in neuronal cell cultures. This suggests potential applications in neuroprotection strategies .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution for piperazine-ethyl linkage formation, nitration, and benzisothiazole coupling. Key steps:
- Piperazine alkylation : React 1,2-benzisothiazol-3-yl-piperazine with ethylene dihalide under basic conditions (e.g., K₂CO₃ in DMF) to form the ethyl bridge .
- Nitration and chlorination : Use mixed acid (HNO₃/H₂SO₄) for nitration, followed by chlorination with Cl₂ or SOCl₂ under controlled temperatures .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization requires inert atmospheres (N₂/Ar) and microwave-assisted synthesis to reduce side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : C18 column, mobile phase (acetonitrile/0.1% TFA), UV detection at 254 nm to confirm >95% purity .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks matching the molecular formula (C₁₉H₁₈ClN₃O₃S).
- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and nitro group confirmation via NOESY .
Q. What are the primary solubility and stability considerations for in vitro assays?
- Methodological Answer :
- Solubility : DMSO (≥10 mM stock solutions) with sonication. For aqueous buffers (e.g., PBS), use co-solvents like Tween-80 (<1% v/v) .
- Stability : Store at –20°C in airtight vials. Degradation occurs under UV light or in basic conditions (pH >9); monitor via periodic HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzisothiazole or piperazine) affect biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Modify benzisothiazole : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance binding to hydrophobic enzyme pockets. Compare IC₅₀ values in enzyme inhibition assays .
- Piperazine substitution : Replace ethyl with propyl groups to alter pharmacokinetics. Use molecular docking (AutoDock Vina) to predict interactions with targets like dopamine receptors .
- Data interpretation : Statistically analyze dose-response curves (GraphPad Prism) to identify significant activity shifts .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HepG2), exposure times (24–72 hr), and MTT/WST-1 protocols .
- Control variables : Validate purity (HPLC), exclude endotoxin contamination (LAL assay), and replicate under hypoxia vs. normoxia .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity (RevMan software) .
Q. How can molecular docking and dynamics simulations elucidate the mechanism of action?
- Methodological Answer :
- Target selection : Prioritize receptors with structural homology (e.g., 5-HT₃ or NMDA receptors) using BLASTp .
- Docking : Use Schrödinger Suite for ligand preparation (Epik) and grid generation. Score poses with Glide SP/XP .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Analyze RMSD, hydrogen bonds, and binding free energy (MM/PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
